- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)
ベンジル3-ヒドロキシピロリジン-1-カルボキシレートは、ピロリジン骨格にヒドロキシル基とカルバメート保護基を有する有機化合物です。分子式C12H15NO3、分子量221.25 g/molの白色~淡黄色結晶性固体で、エタノールやジクロロメタンに可溶です。本化合物の特徴は、1位のベンジルオキシカルボニル(Cbz)基によるアミン保護能と、3位のヒドロキシル基によるさらなる誘導体化の可能性です。医薬品中間体として有用であり、特に不斉合成や生理活性化合物の構築において、立体選択的反応の基質として活用されます。高い純度と安定性を備えており、保護基化学やヘテロ環合成の研究分野で重要な役割を果たします。

95656-88-5 structure
商品名:Benzyl 3-hydroxypyrrolidine-1-carboxylate
Benzyl 3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- PB17468
- SY002311
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- J-524163
- MFCD07368258
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
- MDL: MFCD08061949
- インチ: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- InChIKey: MBLJFGOKYTZKMH-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CC(O)CC1)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 370.7°C at 760 mmHg
- フラッシュポイント: 178℃
- 屈折率: 1.589
- PSA: 49.77000
- LogP: 1.32770
- じょうきあつ: No data available
Benzyl 3-hydroxypyrrolidine-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:2-8 °C
Benzyl 3-hydroxypyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109216-10g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 10g |
$74 | 2024-07-18 | |
eNovation Chemicals LLC | D404042-25g |
3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |
95656-88-5 | 97% | 25g |
$600 | 2024-06-05 | |
Ambeed | A119384-1g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 1g |
$8.0 | 2025-02-26 | |
Chemenu | CM109216-100g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 100g |
$498 | 2024-07-18 | |
Ambeed | A119384-100g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 100g |
$415.0 | 2025-02-26 | |
eNovation Chemicals LLC | D500919-10g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 97% | 10g |
$160 | 2024-05-24 | |
Ambeed | A119384-5g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 5g |
$35.0 | 2025-02-26 | |
Ambeed | A119384-10g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 10g |
$62.0 | 2025-02-26 | |
Ambeed | A119384-25g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 25g |
$115.0 | 2025-02-26 | |
TRC | B535218-2.5g |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 2.5g |
$ 58.00 | 2023-04-18 |
Benzyl 3-hydroxypyrrolidine-1-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organismsJournal of Medicinal Chemistry, 1992, 35(8), 1392-8,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
リファレンス
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
リファレンス
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
リファレンス
- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillationJournal of Medicinal Chemistry, 2007, 50(12), 2818-2841,
合成方法 9
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
リファレンス
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
リファレンス
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt
リファレンス
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C
リファレンス
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activityEuropean Journal of Medicinal Chemistry, 2019, 178, 782-801,
合成方法 14
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
リファレンス
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
合成方法 16
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 20 h, rt
リファレンス
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
リファレンス
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
リファレンス
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Pyrrolidin-3-ol
- (3R)-pyrrolidin-3-ol
- Dibenzyl Dicarbonate
- pyrrolidin-3-ol;hydrochloride
- Benzyl 3-oxopyrrolidine-1-carboxylate
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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推奨される供給者
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

清らかである:99%
はかる:100g
価格 ($):374.0
atkchemica
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ